N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-5-7-17(10-15(13)3)25-9-8-23-20(21(25)27)28-12-19(26)24-18-11-16(22)6-4-14(18)2/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNXLWEGDFEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the pyrazinone core: This step involves the condensation of appropriate amines and diketones under acidic or basic conditions to form the pyrazinone ring.
Introduction of the sulfanylacetamide moiety: This step involves the reaction of the pyrazinone intermediate with a chloroacetamide derivative in the presence of a base to form the sulfanylacetamide linkage.
Final coupling: The final step involves coupling the 5-chloro-2-methylphenyl group with the pyrazinone-sulfanylacetamide intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanylacetamides.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfanylacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthetic routes, substituent effects, and physicochemical properties.
Structural Analogues with Sulfanylacetamide Linkers
Key Observations :
- Synthetic Routes : The target compound likely shares synthetic similarities with 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), which employs S-alkylation of thiol-containing heterocycles with chloroacetamide intermediates. This method is robust for introducing sulfanyl bridges .
- Spectral Data : The IR carbonyl (C=O) stretch near 1664 cm⁻¹ and nitrile (C≡N) peak at ~2214 cm⁻¹ are consistent across sulfanylacetamide derivatives, confirming the stability of these functional groups under synthetic conditions .
Heterocyclic Core Variations
Key Insights :
- The 3-oxo group in the dihydropyrazine ring mimics carbonyl-containing pharmacophores seen in kinase inhibitors (e.g., quinazoline-based drugs), suggesting possible enzyme-targeting applications .
Substituent Positioning and Bioactivity
- Chloro and Methyl Groups : The 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler phenyl analogs (e.g., 4-methylphenyl in ). Chlorine atoms are often used to modulate metabolic stability .
- 3,4-Dimethylphenyl vs. Diphenylmethyl : The 3,4-dimethylphenyl substituent (target) provides moderate steric bulk without excessive hydrophobicity, whereas diphenylmethyl groups () may hinder solubility but improve target affinity through π-stacking .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfanylacetamide moiety may modulate enzyme or receptor activity, influencing various biological pathways. However, detailed studies are required to elucidate the exact mechanisms involved.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities:
-
Antimicrobial Activity : Preliminary studies suggest significant inhibitory effects against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.
- Comparative studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial efficacy.
-
Cytotoxicity : The compound's cytotoxic effects have been evaluated using MTT assays on different cell lines.
- Results demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells.
- Antifungal Activity : The compound has shown effectiveness against fungi of the genus Candida, indicating potential for antifungal applications.
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds and their derivatives. Key findings include:
Case Study : A study on thiazolopyridine derivatives demonstrated that compounds similar to this compound exhibited strong binding interactions with DNA gyrase, a key target for antibacterial agents. These interactions were characterized by hydrogen bonds and pi-stacking interactions that enhance their inhibitory potential against bacterial growth.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]acetamide | Lacks sulfanyl group | Reduced activity |
| N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-5-(phenoxymethyl)-1H-pyrazole]acetamide | Contains phenoxymethyl group | Enhanced reactivity |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?
Methodological Answer: The synthesis involves sequential reactions, including:
- Step 1: Formation of the pyrazine ring via condensation of substituted amines and diketones under reflux in ethanol (80°C, 12 hours) .
- Step 2: Sulfanyl-acetamide coupling using thioglycolic acid derivatives in dimethylformamide (DMF) at 60°C for 8 hours .
- Step 3: Final purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethanol .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF/ethanol | Prevents side reactions |
| Temperature | 60–80°C | Balances reaction rate and decomposition |
| Catalyst | Triethylamine (for coupling) | Enhances nucleophilic substitution |
Monitoring intermediates with TLC and HPLC ensures reaction progression .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies substituents (e.g., methylphenyl, chloro groups) and confirms sulfanyl-acetamide connectivity .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion) .
- X-ray Crystallography:
- Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 108.7°) .
- HPLC-PDA:
- Quantifies purity (>98%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Methodological Answer:
- Targeted Modifications:
-
Replace the 3,4-dimethylphenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on binding .
-
Modify the sulfanyl linker to sulfonyl or methylene groups to study steric influences .
- Biological Assays:
-
Use enzyme inhibition assays (e.g., kinase targets) and cell viability tests (e.g., MTT assay on cancer lines) to correlate substituents with activity .
- Computational Docking:
-
Employ AUTODOCK 3.0 with Lamarckian genetic algorithms to predict binding modes against protein targets (e.g., PDB: 1XYZ) .
Example SAR Findings:
Modification Biological Activity (IC50) 3,4-Dimethylphenyl 12.5 µM (Kinase X) 3-Fluorophenyl 8.2 µM (Kinase X) Sulfonyl linker Inactive
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization:
-
Use identical cell lines (e.g., HepG2 vs. HeLa) and positive controls (e.g., doxorubicin) to minimize variability .
- Dose-Response Validation:
-
Repeat experiments with ≥3 biological replicates and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
- Meta-Analysis:
-
Cross-reference data with structurally similar compounds (e.g., pyrazine-thioacetamide derivatives) to identify trends .
Common Pitfalls:
- Differences in solvent (DMSO vs. saline) affecting bioavailability.
- Varying incubation times (24h vs. 48h) altering metabolic effects .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
-
Use AUTODOCK 3.0 with Lamarckian genetic algorithms (population size: 150, iterations: 2.5×10⁶) to predict binding poses .
- Molecular Dynamics (MD):
-
Simulate ligand-protein stability in GROMACS (force field: CHARMM36, 100 ns trajectory) to assess conformational flexibility .
- QSAR Modeling:
-
Train models with descriptors (e.g., logP, polar surface area) and bioactivity data to predict novel analogs .
Key Parameters for Docking:
Parameter Setting Grid Box 60×60×60 Å Scoring Function Empirical free energy Cluster Tolerance 2.0 Å
Q. How can researchers address solubility and stability challenges in biological assays?
Methodological Answer:
- Solubility Optimization:
-
Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin inclusion complexes .
- Stability Profiling:
-
Conduct accelerated stability studies (40°C/75% RH, 14 days) with HPLC monitoring .
- pH-Dependent Studies:
-
Test compound integrity in buffers (pH 3–10) to identify degradation pathways .
Stability Data Example:
Condition Degradation (%) pH 7.4, 25°C <5% (7 days) pH 2.0, 37°C 35% (24h)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
